![molecular formula C29H24BrN2P B14280524 [([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 121955-17-7](/img/structure/B14280524.png)
[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([2,2’-Bipyridin]-5-yl)methylphosphanium bromide is a complex organic compound that features a bipyridine moiety linked to a triphenylphosphonium group via a methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide typically involves the reaction of 2,2’-bipyridine with a methylating agent to introduce the methyl group. This intermediate is then reacted with triphenylphosphine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
([2,2’-Bipyridin]-5-yl)methylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide has potential applications in drug delivery systems. Its ability to form complexes with various drugs can enhance their stability and bioavailability.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The bipyridine moiety acts as a chelating agent, while the triphenylphosphonium group enhances the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
[2,2’-Bipyridine]: A simpler analog that lacks the triphenylphosphonium group.
[Triphenylphosphine]: A related compound that does not contain the bipyridine moiety.
[Methyltriphenylphosphonium bromide]: Similar in structure but lacks the bipyridine component.
Uniqueness
What sets ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide apart is its combination of bipyridine and triphenylphosphonium groups. This unique structure allows it to participate in a wider range of chemical reactions and form more stable complexes compared to its simpler analogs.
Propiedades
Número CAS |
121955-17-7 |
|---|---|
Fórmula molecular |
C29H24BrN2P |
Peso molecular |
511.4 g/mol |
Nombre IUPAC |
triphenyl-[(6-pyridin-2-ylpyridin-3-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C29H24N2P.BrH/c1-4-12-25(13-5-1)32(26-14-6-2-7-15-26,27-16-8-3-9-17-27)23-24-19-20-29(31-22-24)28-18-10-11-21-30-28;/h1-22H,23H2;1H/q+1;/p-1 |
Clave InChI |
YDGQJPYDLFAESI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CN=C(C=C2)C3=CC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


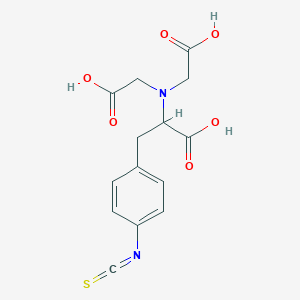


![Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl](/img/structure/B14280460.png)
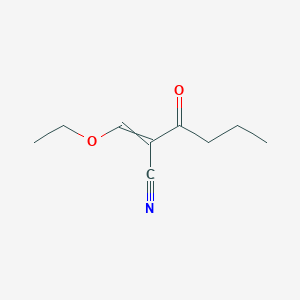
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
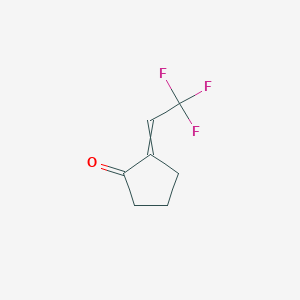
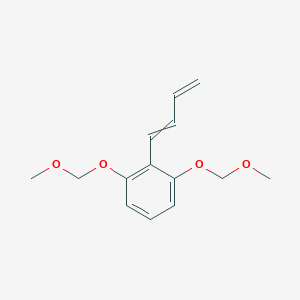
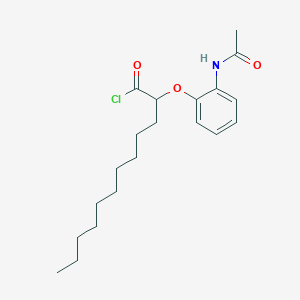
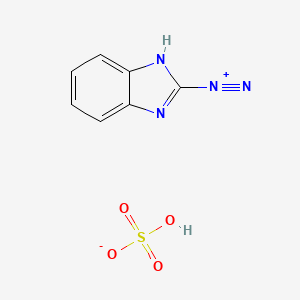
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
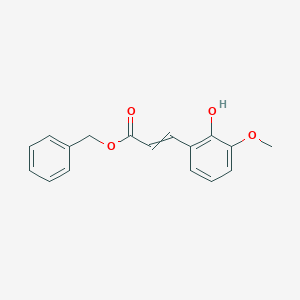
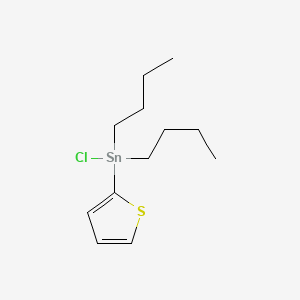
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
